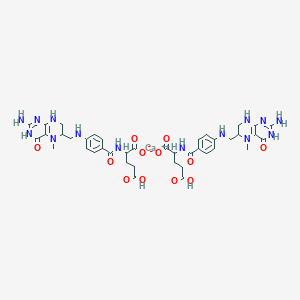
Lignin calcium sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lignin calcium sulfonate is a multi-component polymer anionic surfactant with a slight aromatic smell. It is derived from lignin, which is the second most abundant biopolymer on Earth after cellulose. Lignin is primarily obtained as a byproduct from the sulfite pulping process used in the paper industry. This compound is known for its strong dispersibility, cohesiveness, and chelation properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lignin calcium sulfonate is typically produced during the sulfite pulping process. The process involves cooking woody material under pressure with sulfite chemicals, which results in the extraction of lignin. The extracted lignin is then sulfonated using hydrogensulfite to produce lignosulfonates . The electrophilic carbocations produced during ether cleavage react with bisulfite ions to give sulfonates .
Industrial Production Methods
Industrial production of this compound involves the recovery of lignosulfonates from spent pulping liquids (red or brown liquor) from sulfite pulping. Ultrafiltration can also be used to separate lignosulfonates from the spent pulping liquid . The lignin is first precipitated by acidifying the liquor with carbon dioxide, then washed. Reaction with sodium sulfite or sodium bisulfite and an aldehyde under a basic environment completes the sulfonation process .
Analyse Chemischer Reaktionen
Types of Reactions
Lignin calcium sulfonate undergoes various chemical reactions, including:
Oxidation: Lignosulfonates can be oxidized to introduce additional functional groups.
Hydroxymethylation: This reaction introduces hydroxymethyl groups to the lignin structure.
Sulfomethylation: This reaction introduces methylene sulfonate groups mainly into the ortho position of the aromatic ring of lignin.
Common Reagents and Conditions
Common reagents used in these reactions include sodium sulfite, sodium bisulfite, and aldehydes. The reactions typically occur under basic conditions .
Major Products
The major products formed from these reactions include various sulfonated lignin derivatives, which have enhanced water solubility and dispersibility properties .
Wissenschaftliche Forschungsanwendungen
Lignin calcium sulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a dispersant in cement admixtures and dye solutions.
Biology: Utilized as a humectant and a feedstock for various products.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and biodegradability.
Wirkmechanismus
The mechanism by which lignin calcium sulfonate exerts its effects involves its amphiphilic nature, which allows it to act as a surfactant. The
Eigenschaften
Molekularformel |
C20H24CaO10S2 |
|---|---|
Molekulargewicht |
528.6 g/mol |
IUPAC-Name |
calcium;(2S)-3-(2-hydroxy-3-methoxyphenyl)-2-[2-methoxy-4-(3-sulfonatopropyl)phenoxy]propane-1-sulfonate |
InChI |
InChI=1S/C20H26O10S2.Ca/c1-28-18-7-3-6-15(20(18)21)12-16(13-32(25,26)27)30-17-9-8-14(11-19(17)29-2)5-4-10-31(22,23)24;/h3,6-9,11,16,21H,4-5,10,12-13H2,1-2H3,(H,22,23,24)(H,25,26,27);/q;+2/p-2/t16-;/m0./s1 |
InChI-Schlüssel |
RYAGRZNBULDMBW-NTISSMGPSA-L |
Isomerische SMILES |
COC1=CC=CC(=C1O)C[C@@H](CS(=O)(=O)[O-])OC2=C(C=C(C=C2)CCCS(=O)(=O)[O-])OC.[Ca+2] |
Kanonische SMILES |
COC1=CC=CC(=C1O)CC(CS(=O)(=O)[O-])OC2=C(C=C(C=C2)CCCS(=O)(=O)[O-])OC.[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methoxy-2-methyl-N-(4-(4-(4-(trifluoromethoxy)phenyl)piperidin-1-yl)benzyl)pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B11933280.png)
![(3S)-3-[[2-[2-[[[2-[4-[3-[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-[[1-[2-oxo-2-[[(1S)-1,3,3-tricarboxypropyl]amino]ethyl]imidazol-2-yl]methyl]amino]methyl]imidazol-1-yl]acetyl]amino]propane-1,1,3-tricarboxylic acid](/img/structure/B11933286.png)
![6-Ethyl-3-({4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}amino)-5-{[1-(prop-2-enoyl)pyrrolidin-3-yl]oxy}pyrazine-2-carboxamide; methanesulfonic acid](/img/structure/B11933301.png)
![(5S)-6-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-carboxy-4-(2,6-dimethylbenzoyl)oxy-3-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylmethoxybutan-2-yl]amino]-5-[[(2S)-2,3-dihydro-1H-indole-2-carbonyl]amino]-6-oxohexanoic acid](/img/structure/B11933309.png)

![(3S,8S,10R,13S)-17-[(2R)-2-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B11933314.png)

![(3S,6S,9S,15R,18S,21S,24S,27S,30S,33S,39S,42S,45S)-N,3-bis(2-amino-2-oxoethyl)-9-benzyl-21,24-dibutyl-18-(3-carbamimidamidopropyl)-30-(hydroxymethyl)-42-(1H-imidazol-5-ylmethyl)-27,33-bis(1H-indol-3-ylmethyl)-6,7,22,25,37-pentamethyl-39-(2-methylpropyl)-2,5,8,11,17,20,23,26,29,32,35,38,41,44-tetradecaoxo-13-thia-1,4,7,10,16,19,22,25,28,31,34,37,40,43-tetradecazabicyclo[43.3.0]octatetracontane-15-carboxamide](/img/structure/B11933327.png)


![3-((5-((4-aminopiperidin-1-yl)methyl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)amino)-5-(2-isopropyl-2H-tetrazol-5-yl)phenol](/img/structure/B11933346.png)
![disodium;(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioate;hydride](/img/structure/B11933352.png)
![(2S,3R,5S)-2-(2,5-difluorophenyl)-5-(5-methylsulfonyl-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrol-2-yl)oxan-3-amine](/img/structure/B11933366.png)
![4-Amino-6-(2,6-dichlorophenyl)-8-methyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B11933380.png)
